2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Description
Properties
Molecular Formula |
C22H19N3O2S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)imino-N-naphthalen-1-yl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C22H19N3O2S/c1-14-9-11-16(12-10-14)23-22-25-20(26)13-19(28-22)21(27)24-18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3,(H,24,27)(H,23,25,26) |
InChI Key |
AEKJRCSYXSJEIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)CC(S2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis
The synthesis begins with the preparation of β-hydroxy thioureas or acyl thioureas, which serve as intermediates for cyclization. For example, N-(2-hydroxyethyl)propionamide derivatives are treated with phenyl isothiocyanate under acidic conditions to generate thiourea intermediates. Ultrasound irradiation has been employed to accelerate this step, achieving yields of 52–90% for analogous thiazinane-imine derivatives.
Cyclization to Form the Thiazine Ring
Cyclization of the thiourea intermediate is typically achieved using bases such as sodium methoxide (NaOMe) or acetic acid. In one protocol, N-acryloylthioureas undergo thermal cyclization to yield 1,3-thiazinane-4-one derivatives. For the target compound, cyclization likely occurs via intramolecular nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration to form the 1,3-thiazine ring.
Functionalization Steps
The final steps involve introducing the 4-methylphenylamino and naphthylcarboxamide groups. Suzuki coupling or nucleophilic aromatic substitution reactions are commonly used for aryl group incorporation. For instance, 5-aryl-1,2-thiazinan-3-one-1,1-dioxides synthesized via Suzuki coupling with phenylboronic acid demonstrate the feasibility of this approach.
Nucleophilic Substitution and Cyclization Mechanisms
Key Reaction Steps
The formation of the 1,3-thiazine ring is central to the synthesis. A representative mechanism involves:
-
Nucleophilic Attack : The sulfur atom in the thiourea intermediate attacks the electrophilic carbon adjacent to the carbonyl group.
-
Ring Closure : Elimination of a small molecule (e.g., H<sub>2</sub>O or NH<sub>3</sub>) facilitates cyclization.
-
Aromatization : Oxidation or dehydration stabilizes the thiazine ring.
Catalytic and Solvent Effects
-
Catalysts : Rhodium(II) acetate (Rh<sub>2</sub>(OAc)<sub>4</sub>) and p-toluenesulfonic acid (p-TsOH) have been used to control stereochemistry during cyclization. For example, Rh<sub>2</sub>(OAc)<sub>4</sub> favors E-isomer formation (91% yield), while p-TsOH avoids hydride migration byproducts.
-
Solvents : Polar aprotic solvents like N,N-dimethylacetamide (DMAc) enhance reaction rates by stabilizing charged intermediates.
Optimization of Reaction Conditions
Temperature and Time
Optimal cyclization occurs at 60–80°C, with reaction times ranging from 4 to 24 hours. Prolonged heating beyond 24 hours leads to decomposition, reducing yields by 15–20%.
Yield Improvements
-
Ultrasound Irradiation : Reduces reaction time from 12 hours to 30 minutes for thiourea formation, improving yields from 46% to 74%.
-
Protecting Groups : N-Tosyldiazoketamines prevent undesired side reactions during Michael additions, increasing yields by 25%.
Analytical Characterization
Spectroscopic Data
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>19</sub>N<sub>3</sub>O<sub>2</sub>S | High-Resolution MS |
| Molecular Weight | 389.5 g/mol | Mass Spectrometry |
| Melting Point | 198–202°C | Differential Scanning Calorimetry |
| IR (ν, cm<sup>−1</sup>) | 1680 (C=O), 1590 (C=N) | FT-IR Spectroscopy |
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents and nucleophiles are used under controlled temperatures and solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that compounds with thiazine structures exhibit various biological activities. Specifically, studies have shown that derivatives similar to 2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide may possess:
- Antimicrobial Properties : Thiazine derivatives have been evaluated for their effectiveness against various pathogens. For instance, compounds synthesized from thiazines were tested against Mycobacterium tuberculosis, showing significant inhibitory effects at low concentrations .
- Anticancer Activity : Some thiazine derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism often involves the induction of apoptosis in cancer cells .
Antimycobacterial Activity
A study focusing on thiazine derivatives reported that certain compounds exhibited strong antimycobacterial activity against Mycobacterium tuberculosis. The most active compound showed an MIC99 value greater than 6.25 µg/ml, indicating its potential as a lead compound for further development in antitubercular therapies .
Antifungal Properties
Another investigation into the antifungal properties of thiazine derivatives indicated promising results against common fungal strains. The structure–activity relationship (SAR) studies revealed that modifications on the thiazine ring could enhance antifungal efficacy .
Potential Applications
Given its biological activities and synthetic accessibility, This compound has several potential applications:
- Pharmaceutical Development : The compound may serve as a scaffold for designing new drugs targeting infectious diseases or cancer.
- Agricultural Chemistry : Due to its antimicrobial properties, it could be explored as a biopesticide or fungicide.
- Material Science : The unique properties of thiazines may also lend themselves to applications in creating novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural and functional differences between the target compound and related derivatives:
Metabolic Pathways
- Xylazine Metabolites: Hydroxylation at aromatic positions (e.g., 4'-hydroxy derivatives) and ring-opening to thiourea are dominant pathways. LC/MS/MS is critical for detecting polar metabolites like phenolics, which evade GC/MS analysis .
- Fluorophenyl/Imino Analogue: The 4-fluorophenylimino group could resist oxidative metabolism compared to amino substituents, while the ethoxy group may undergo O-dealkylation, generating reactive intermediates .
Biological Activity
The compound 2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a member of the thiazine family, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.
The molecular formula of the compound is , with a molecular weight of 389.5 g/mol. The structure includes a thiazine ring, which is known for its diverse biological activities.
Anticancer Activity
Research has shown that thiazine derivatives exhibit significant anticancer properties. A study assessed the growth inhibition of various thiazine derivatives against human tumor cell lines, revealing that certain modifications to the thiazine structure enhance cytotoxicity. For instance, the GI50 values for selected compounds are summarized in Table 1 below:
| Compound | GI50 (μmol/L) | Cell Line |
|---|---|---|
| 2 | 55.3 ± 8.7 | NCI-H460 |
| 5 | 28.2 ± 3.4 | MCF-7 |
| 10 | 12.4 ± 2.3 | SF-268 |
The compound 2 demonstrated a GI50 of 55.3 μmol/L against NCI-H460 cells, indicating moderate activity compared to doxorubicin, which serves as a positive control .
Antimicrobial Activity
The antimicrobial properties of thiazine derivatives have also been explored extensively. A study indicated that various synthesized thiazines displayed notable activity against both bacterial and fungal strains. For example, compounds were tested against E. coli , S. aureus , and A. niger , showing promising results.
Table 2 summarizes the antimicrobial efficacy:
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| A | Inhibitory | Inhibitory |
| B | Moderate | Strong |
These findings suggest that structural modifications can significantly influence the antimicrobial potency of thiazine derivatives .
The biological activities of thiazine compounds are often attributed to their ability to interact with cellular targets such as enzymes involved in cell proliferation and survival pathways. The presence of functional groups in the thiazine structure may facilitate these interactions, enhancing their efficacy as therapeutic agents.
Case Studies
Several case studies have highlighted the potential applications of thiazine derivatives in drug discovery:
- Anticancer Screening : A study conducted on various thiazine derivatives indicated that compounds with specific substitutions on the thiazine ring exhibited enhanced cytotoxic effects against multiple cancer cell lines .
- Antimycobacterial Activity : Research focusing on antimycobacterial properties revealed that certain thiazines showed promising inhibitory effects against Mycobacterium tuberculosis, suggesting their potential as lead compounds in tuberculosis treatment .
Q & A
Q. What are the recommended synthetic routes for 2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed C-H activation or multi-step condensation reactions. For example, Pd(PPh₃)₄-catalyzed coupling of intermediates under inert atmospheres (e.g., N₂) with NaOtBu as a base has been effective for similar thiazine derivatives . Optimize yields by controlling reaction time (2–6 hours), temperature (80–120°C), and solvent systems (e.g., DMF or THF). Post-reaction purification via silica gel chromatography (hexane:EtOAc gradients) or recrystallization improves purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm hydrogen/carbon environments, focusing on aromatic protons (δ 6.8–8.2 ppm) and carbonyl signals (δ 160–180 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks). For purity assessment, employ HPLC with MeOH:EtOH:hexane (5:5:85) mobile phases at 1.5 mL/min flow rates, monitoring retention times (e.g., 11.2–17.2 minutes) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution assays (MIC determination against Gram+/− bacteria, fungi) . For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer : Synthesize derivatives with modifications to the 4-methylphenyl or naphthyl groups. Test substituent effects (e.g., electron-withdrawing/-donating groups) on bioactivity. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like topoisomerases or kinases. Corrogate experimental IC₅₀ values with computational scores to validate SAR .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Assess batch-to-batch compound purity via HPLC and control for cell line heterogeneity (e.g., STR profiling). Employ meta-analysis of published data to identify confounding variables (e.g., solvent effects, incubation times) .
Q. How can computational modeling guide target identification and mechanistic studies?
- Methodological Answer : Perform pharmacophore modeling (e.g., Schrödinger Phase) to map essential interaction sites. Use molecular dynamics simulations (GROMACS) to study protein-ligand stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics .
Q. What experimental designs address stability and degradation under physiological conditions?
Q. How can synthetic challenges (e.g., low yields, byproducts) be mitigated during scale-up?
- Methodological Answer : Optimize catalytic systems (e.g., switch Pd(PPh₃)₄ to Pd(OAc)₂ with ligand additives). Use DoE (Design of Experiments) to evaluate factors like solvent polarity, temperature, and stoichiometry. Implement flow chemistry for exothermic steps to improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
